4,6-Dibromobenzene-1,3-diamine
Overview
Description
Synthesis Analysis
Synthesis of related compounds often involves nucleophilic aromatic substitution reactions where bromine atoms and amine groups are introduced into the benzene ring. For instance, synthesis techniques have been developed for diamine and diimide compounds, which are structurally similar to 4,6-Dibromobenzene-1,3-diamine, by reacting aromatic diamines with other aromatic and heterocyclic compounds (Nadeem et al., 2012).
Molecular Structure Analysis
The molecular structure of 4,6-Dibromobenzene-1,3-diamine and related compounds can be characterized by X-ray diffraction and spectroscopic methods. These analyses reveal the spatial arrangement of bromine and amine groups on the benzene ring, impacting the compound’s reactivity and interactions. For instance, the molecular structures of gaseous hexabromo- and ortho-dibromobenzene have been determined by electron diffraction, providing insights into the effects of substitution patterns on benzene ring distortion (Strand, 1966).
Chemical Reactions and Properties
4,6-Dibromobenzene-1,3-diamine undergoes various chemical reactions, including nucleophilic aromatic substitution and coupling reactions, due to the presence of reactive bromine atoms and amine groups. These reactions enable the synthesis of complex organic molecules and polymers with specific functionalities. The compound's reactivity is influenced by the electron-withdrawing effect of bromine atoms and the electron-donating effect of amine groups.
Physical Properties Analysis
The physical properties of 4,6-Dibromobenzene-1,3-diamine, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of bromine atoms increases the molecular weight and influences the compound's phase transition behaviors, as observed in the melting point differences among dibromobenzene isomers (Dziubek & Katrusiak, 2014).
Scientific Research Applications
Computational Investigations and Spectroscopic Studies
Computational studies have explored the structural and electronic properties of dibromobenzenes, including 4,6-dibromobenzene-1,3-diamine derivatives. These studies employ density functional theory (DFT) and other theoretical methods to understand the geometrical structures, dipole moments, and molecular orbitals of such compounds. For instance, the impact of bromine substitution on the benzene ring and its effects on reactivity and UV-visible spectroscopy are areas of interest. Such research provides insights into the electronic characteristics and potential applications of these compounds in various fields (Wang et al., 2013).
Synthesis of Macrocycles and Complex Molecules
4,6-Dibromobenzene-1,3-diamine serves as a precursor in the synthesis of complex organic compounds, including macrocycles. Research in this area focuses on the creation of novel compounds with specific functionalities, which can be further utilized in the development of new materials or pharmaceuticals. The synthesis involves reactions with various aromatic and heterocyclic compounds to produce diimines and diamides, which are key building blocks in organic synthesis and material science (Nadeem et al., 2012).
Material Science and Polymer Research
In material science, 4,6-dibromobenzene-1,3-diamine derivatives are investigated for their potential in creating novel polymeric materials. Studies include the synthesis and characterization of new polyimides and aromatic polyamides, examining their solubility, thermal stability, and mechanical properties. Such research aims to develop materials with specific characteristics, such as high thermal resistance, flexibility, and strength, for use in various industrial applications (Serna et al., 2007).
Surface Science and Reaction Mechanisms
Surface science explores the reactions of 4,6-dibromobenzene-1,3-diamine derivatives on different substrates, such as silicon surfaces. Studies in this area use techniques like scanning tunneling microscopy (STM) to investigate the thermal reactions and the formation of atomic structures on surfaces. This research has implications for understanding surface chemistry and developing new methods for material synthesis and modification (Dobrin et al., 2004).
Analytical Chemistry Applications
In analytical chemistry, derivatives of 4,6-dibromobenzene-1,3-diamine are used in the development of methods for determining trace elements, such as selenium, in environmental samples. Such methods often involve derivatization reactions followed by gas chromatography with electron-capture detection (GC-ECD), providing sensitive and selective techniques for environmental monitoring and analysis (Johansson & Olin, 1992).
Safety And Hazards
4,6-Dibromobenzene-1,3-diamine may be harmful by inhalation, in contact with skin, and if swallowed . It may cause eye, respiratory system, and skin irritation . Safety precautions include avoiding contact with skin and eyes, not breathing dust, not ingesting the compound, ensuring adequate ventilation, and wearing personal protective equipment .
properties
IUPAC Name |
4,6-dibromobenzene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJAGLVFLTXBAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615655 | |
Record name | 4,6-Dibromobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromobenzene-1,3-diamine | |
CAS RN |
36210-57-8 | |
Record name | 4,6-Dibromobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dibromobenzene-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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